
1-(Chroman-2-yl)-N-((5-phenylpyridin-3-yl)methyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chroman-2-yl)-N-((5-phenylpyridin-3-yl)methyl)methanamine is an organic compound that belongs to the class of amines It features a chroman ring, a phenylpyridine moiety, and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chroman-2-yl)-N-((5-phenylpyridin-3-yl)methyl)methanamine typically involves multi-step organic reactions. One common approach is:
Formation of Chroman-2-yl Intermediate: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Synthesis of 5-Phenylpyridin-3-ylmethyl Intermediate: This involves the functionalization of pyridine with a phenyl group, often through palladium-catalyzed cross-coupling reactions.
Coupling Reaction: The final step involves the coupling of the chroman-2-yl intermediate with the 5-phenylpyridin-3-ylmethyl intermediate using reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Chroman-2-yl)-N-((5-phenylpyridin-3-yl)methyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving amines.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(Chroman-2-yl)-N-((5-phenylpyridin-3-yl)methyl)methanamine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The chroman ring and phenylpyridine moiety could play roles in binding to specific molecular targets, influencing pathways involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chroman-2-yl)-N-methylmethanamine: Lacks the phenylpyridine moiety.
N-((5-Phenylpyridin-3-yl)methyl)methanamine: Lacks the chroman ring.
1-(Chroman-2-yl)-N-phenylmethanamine: Contains a phenyl group instead of the phenylpyridine moiety.
Uniqueness
1-(Chroman-2-yl)-N-((5-phenylpyridin-3-yl)methyl)methanamine is unique due to the combination of the chroman ring and the phenylpyridine moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C22H22N2O |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
1-(3,4-dihydro-2H-chromen-2-yl)-N-[(5-phenylpyridin-3-yl)methyl]methanamine |
InChI |
InChI=1S/C22H22N2O/c1-2-6-18(7-3-1)20-12-17(13-23-15-20)14-24-16-21-11-10-19-8-4-5-9-22(19)25-21/h1-9,12-13,15,21,24H,10-11,14,16H2 |
InChI-Schlüssel |
IXWSVBPAGSIIHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


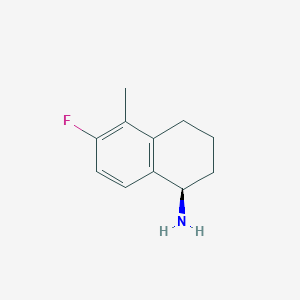
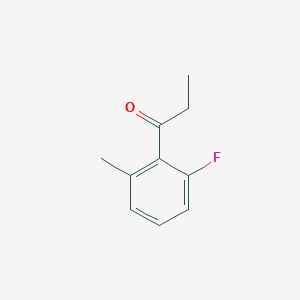
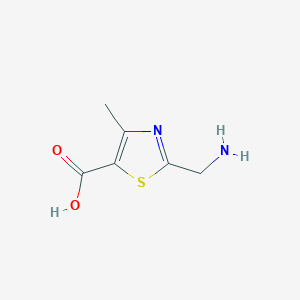


![7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B13033962.png)
![Tert-Butyl 2-Benzyl-3A-(4-Chlorophenyl)-6-Oxo-1,3,4,6A-Tetrahydropyrrolo[3,4-C]Pyrrole-5-Carboxylate](/img/structure/B13033964.png)
![(S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl](/img/structure/B13033968.png)

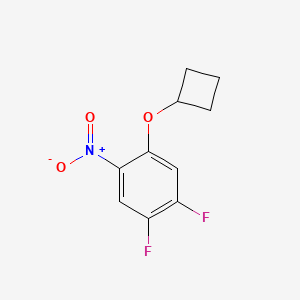
![7-Chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13033980.png)
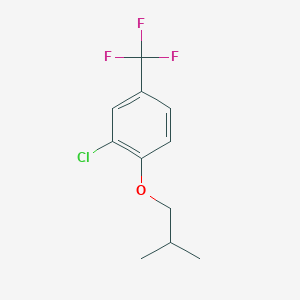
![7-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13033990.png)

